Benzenecarbothioamide, 4-(ethylthio)-
Description
Benzenecarbothioamide, 4-(ethylthio)-, is a thioamide derivative characterized by a benzene ring substituted with a carbothioamide (-C(S)NH₂) group and an ethylthio (-S-C₂H₅) moiety at the para position. Thioamides are critical intermediates in organic synthesis, coordination chemistry, and pharmaceutical research due to their electron-rich sulfur atom and versatile reactivity . For instance, thioamides with para-substituents have demonstrated biological activity, such as anti-cancer effects in hydantoin derivatives containing ethylthio groups .
Properties
CAS No. |
53550-94-0 |
|---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
4-ethylsulfanylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NS2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
UGFBJBUDJBWWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-(ethylthio)- typically involves the reaction of benzenecarbothioamide with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
Benzenecarbothioamide+Ethylthiol→Benzenecarbothioamide, 4-(ethylthio)-
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-(ethylthio)- involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 4-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The ethylthio group in 4-(ethylthio)benzenecarbothioamide distinguishes it from analogs with other para-substituents:
- 4-Methylbenzenecarbothioamide (I): The methyl group is smaller and less polar than ethylthio, leading to differences in molecular packing and solubility. Compound (I) crystallizes in a monoclinic system, with intermolecular N–H···S hydrogen bonds stabilizing its structure .
- 4-Methoxy-N-(1-phenylethyl)benzenecarbothioamide : The methoxy (-OCH₃) group is electron-donating, enhancing resonance stabilization of the aromatic ring. This compound (MW: 271.38 g/mol) has been studied for its stereochemical properties due to the chiral phenylethyl substituent .
Data Tables
Table 1: Comparative Analysis of Benzenecarbothioamide Derivatives
*(Calculated based on molecular formula C₉H₁₁NS₂)
Research Findings and Implications
- Anti-Cancer Potential: The ethylthio group in (Z)-5-(4-(ethylthio)benzylidene)-hydantoin reduced orthotopic tumor growth by 60% in murine models, likely due to increased lipophilicity enhancing cellular uptake .
- Coordination Chemistry : 4-Methylbenzenecarbothioamide forms stable complexes with Cu(II), suggesting that 4-(ethylthio) analogs could exhibit similar metal-binding properties for catalytic applications .
- Synthetic Challenges : Introducing ethylthio groups may require stringent conditions to avoid oxidation, as seen in the synthesis of trifluoromethylthiophene derivatives .
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